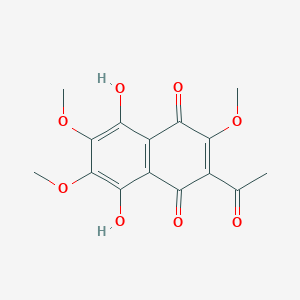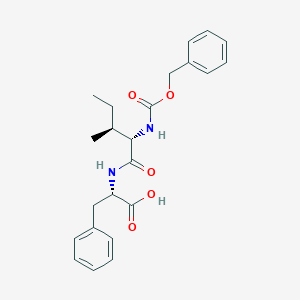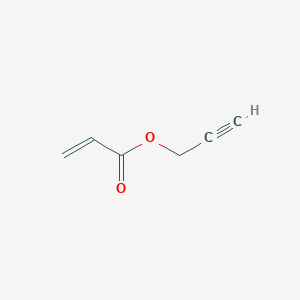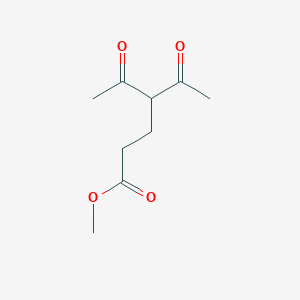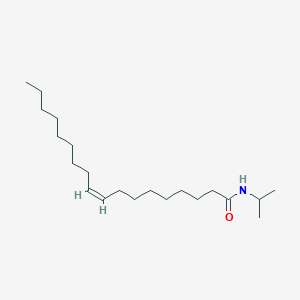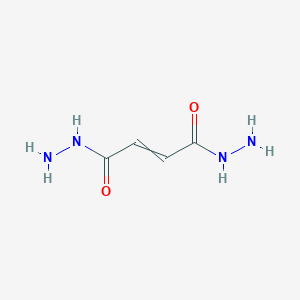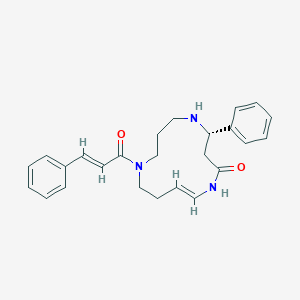
Periphylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Periphylline is a natural alkaloid that is found in various plant species, including Periploca sepium and Vinca minor. It has been studied for its potential therapeutic applications due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of periphylline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, periphylline has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Effets Biochimiques Et Physiologiques
Periphylline has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. Additionally, periphylline has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In neurological disorders, periphylline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using periphylline in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, periphylline has been shown to have various biological activities, making it a versatile compound for studying different disease states. However, one of the limitations of using periphylline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on periphylline. One area of research is the development of periphylline derivatives with improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of periphylline and its potential therapeutic applications in various disease states. Finally, more studies are needed to evaluate the safety and toxicity of periphylline in vivo.
Méthodes De Synthèse
Periphylline can be extracted from plant sources using various methods, including maceration, Soxhlet extraction, and ultrasound-assisted extraction. However, these methods are not efficient and yield low quantities of periphylline. Therefore, chemical synthesis is the preferred method for producing periphylline. The most commonly used method for synthesizing periphylline is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
Periphylline has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, periphylline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, periphylline has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In neurological disorders, periphylline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
11082-66-9 |
|---|---|
Nom du produit |
Periphylline |
Formule moléculaire |
C25H29N3O2 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one |
InChI |
InChI=1S/C25H29N3O2/c29-24-20-23(22-12-5-2-6-13-22)26-17-9-19-28(18-8-7-16-27-24)25(30)15-14-21-10-3-1-4-11-21/h1-7,10-16,23,26H,8-9,17-20H2,(H,27,29)/b15-14+,16-7+/t23-/m0/s1 |
Clé InChI |
AORCSZCLPCSPAQ-ASPPOFLESA-N |
SMILES isomérique |
C1CN[C@@H](CC(=O)N/C=C/CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CNC(CC(=O)NC=CCCN(C1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



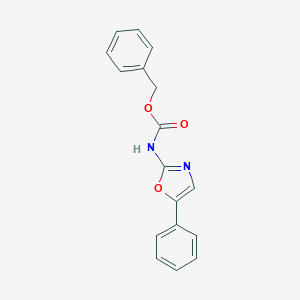

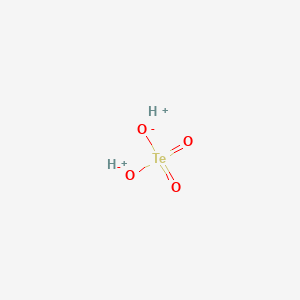
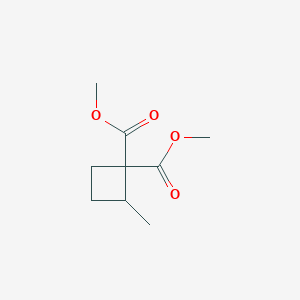

![Cytidine,[5-3H]](/img/structure/B77100.png)
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
